molecular formula C13H18O3 B181882 Ethyl 5-(3-hydroxyphenyl)pentanoate CAS No. 143536-52-1

Ethyl 5-(3-hydroxyphenyl)pentanoate

Cat. No.: B181882
CAS No.: 143536-52-1
M. Wt: 222.28 g/mol
InChI Key: MSZNDQUJXKRRGN-UHFFFAOYSA-N
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Description

Ethyl 5-(3-hydroxyphenyl)pentanoate is an organic compound with the molecular formula C13H18O3. It is an ester derived from the reaction between 3-hydroxybenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Ethyl 5-(3-hydroxyphenyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Safety and Hazards

Ethyl 5-(3-hydroxyphenyl)pentanoate is primarily used for research and development and is not intended for medicinal or household use . Specific safety data and hazard information are not provided in the sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(3-hydroxyphenyl)pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-hydroxyphenyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of ethyl 5-(3-hydroxyphenyl)pentanol.

    Substitution: Formation of ethyl 5-(3-halophenyl)pentanoate.

Mechanism of Action

The mechanism of action of ethyl 5-(3-hydroxyphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 3-hydroxybenzoic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

Ethyl 5-(3-hydroxyphenyl)pentanoate can be compared with other similar compounds such as:

    Ethyl 3-hydroxybenzoate: Similar structure but lacks the pentanoate chain.

    Ethyl 5-(4-hydroxyphenyl)pentanoate: Similar structure but with the hydroxyl group in a different position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(3-hydroxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11/h5,7-8,10,14H,2-4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZNDQUJXKRRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569932
Record name Ethyl 5-(3-hydroxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143536-52-1
Record name Ethyl 5-(3-hydroxyphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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